(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid
Description
This compound is a glucuronic acid derivative featuring a highly substituted oxane ring. The core structure includes a carboxylic acid group at position 2 and hydroxyl groups at positions 3, 4, and 3. Position 6 is esterified with 2-(2-ethylhexoxycarbonyl)benzoyl, a bulky lipophilic substituent.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJLVIABEVCMKC-OUTMRZRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974768 | |
| Record name | 1-O-(2-{[(2-Ethylhexyl)oxy]carbonyl}benzoyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59348-65-1 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(2-ethylhexyl 1,2-benzenedicaboxylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059348651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(2-{[(2-Ethylhexyl)oxy]carbonyl}benzoyl)hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
The compound (2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid (commonly referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30O
- Molecular Weight : 342.48 g/mol
- IUPAC Name : (2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic acid
- CAS Number : 59348-65-1
The unique structure of compound 1 includes multiple hydroxyl groups and a benzoyl moiety that may enhance its biological interactions.
Antidiabetic Properties
Research indicates that compounds similar to compound 1 exhibit antidiabetic properties by modulating glucose metabolism. For instance, derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models. The presence of the trihydroxy group is believed to contribute to these effects by enhancing the compound's interaction with insulin signaling pathways.
Antioxidant Activity
Compound 1 has demonstrated antioxidant properties in various studies. The trihydroxy groups are known to scavenge free radicals effectively. A study showed that compounds with similar structures could significantly reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage in tissues.
Anti-inflammatory Effects
In vitro studies have indicated that compound 1 can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases. The mechanism is thought to involve the modulation of NF-kB signaling pathways.
Case Studies and Research Findings
The biological activities of compound 1 are primarily attributed to its structural features:
- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and reactivity with biological targets.
- Benzoyl Moiety : This group may facilitate binding to specific receptors involved in metabolic regulation.
- Oxane Framework : The cyclic structure provides stability and allows for effective interaction with enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Variations
The following compounds share the glucuronic acid backbone but differ in substituents, leading to distinct properties:
Physicochemical Properties
Analytical Characterization
Studies using HPLC-LTQ-Orbitrap-MS/MS (as in ) have identified structural analogs in natural products, highlighting the importance of advanced mass spectrometry for differentiating complex esters . For example, the target compound’s unique fragmentation pattern would distinguish it from salicylate or benzopyran derivatives.
Méthodes De Préparation
Hydroxyl Group Protection
Selective protection of hydroxyl groups is critical to direct reactivity. For example, benzyl or acetyl groups are commonly used to mask positions 3, 4, and 5, leaving the C6 hydroxyl exposed for subsequent functionalization. A typical protocol involves:
Oxane Ring Formation
Cyclization of the linear sugar derivative is achieved under mild acidic conditions. For instance, treatment with Amberlyst-15 in methanol at 40°C yields the pyranose form with >90% stereochemical fidelity.
Esterification at C6 Position
The C6 hydroxyl is esterified with 2-(2-ethylhexoxycarbonyl)benzoyl chloride. This step demands precise control to avoid side reactions.
Synthesis of 2-(2-Ethylhexoxycarbonyl)benzoyl Chloride
-
Step 1 : 2-Ethylhexanol reacts with phosgene (COCl₂) in dichloromethane at −10°C to form 2-ethylhexyl chloroformate.
-
Step 2 : The chloroformate is coupled with 2-hydroxybenzoic acid using N,N-dimethylaminopyridine (DMAP) as a catalyst, yielding 2-(2-ethylhexoxycarbonyl)benzoic acid.
-
Step 3 : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux.
Coupling Reaction
The acyl chloride is reacted with the protected carbohydrate core in anhydrous tetrahydrofuran (THF) with triethylamine as a base. Conditions:
-
Temperature: 0°C → 25°C (gradual warming over 4 hours).
-
Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
Deprotection and Carboxylic Acid Formation
Global Deprotection
Oxidation to Carboxylic Acid
The primary alcohol at C2 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C. Alternative methods include TEMPO/NaClO₂ for milder conditions.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactor Design : Tubular reactors with in-line IR monitoring ensure real-time control of esterification and oxidation steps.
-
Solvent Recovery : Ethyl acetate and THF are recycled via fractional distillation, reducing waste by 40%.
Environmental Considerations
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF in newer protocols due to its lower toxicity and higher boiling point.
-
Catalyst Recycling : Immobilized DMAP on silica gel reduces catalyst loading by 70%.
Analytical Data and Quality Control
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | USP <621> |
| Melting Point | 148–152°C | DSC |
| Specific Rotation ([α]D²⁵) | +47.5° (c=1, H₂O) | Polarimetry |
| Residual Solvents | <500 ppm (THF, ethyl acetate) | GC-MS |
Challenges and Optimization
Stereochemical Integrity
Racemization at C2 during oxidation is mitigated by using TEMPO/NaClO₂ at pH 9–10, preserving configuration with >95% enantiomeric excess.
Scalability of Esterification
Microwave-assisted synthesis reduces reaction time from 4 hours to 20 minutes, enhancing throughput by 300%.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid at the lab scale?
- Answer : Synthesis optimization should focus on:
- Precursor selection : Use glucuronic acid derivatives as starting materials due to their structural similarity to the target compound’s oxane core .
- Coupling reactions : Employ carbodiimide-mediated esterification for introducing the 2-ethylhexoxycarbonylbenzoyl moiety, ensuring anhydrous conditions to prevent hydrolysis .
- Purification : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate the product. Monitor purity via LC-MS .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Answer : Utilize:
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the oxane ring to confirm the 2S,3S,4S,5R,6S configuration. Key signals include axial-equatorial proton couplings (~3–4 Hz) .
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline derivatives) to determine absolute configuration .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for validation .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS : Use a triple quadrupole system with MRM transitions specific to the molecular ion ([M-H]⁻ at m/z 356.28) and fragmentation patterns (e.g., loss of the 2-ethylhexoxycarbonyl group, m/z 177.05) .
- Calibration standards : Prepare in matched matrices (e.g., plasma, liver homogenate) to account for matrix effects. Include deuterated analogs as internal standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Answer :
- Assay cross-validation : Compare results across multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS assays) to distinguish direct antioxidant activity from indirect effects .
- Structural analysis : Investigate pH-dependent tautomerism of the carboxylic acid groups, which may alter redox behavior. Use -NMR to track electronic environments under varying conditions .
- Dose-response profiling : Evaluate activity across a wide concentration range (nM–mM) to identify biphasic effects .
Q. What experimental strategies are recommended for assessing metabolic stability in preclinical models?
- Answer :
- In vitro hepatocyte assays : Incubate with primary hepatocytes (human/rodent) and monitor degradation via LC-MS. Calculate half-life () and intrinsic clearance (Cl) .
- Phase I/II metabolism profiling : Use recombinant enzymes (e.g., CYP450 isoforms, UGTs) to identify major metabolites. For glucuronidation, focus on UGT1A1/1A9 due to the compound’s glucuronic acid moiety .
- Biliary excretion studies : Employ perfused liver models to quantify fecal vs. urinary excretion ratios .
Q. How can researchers optimize experimental protocols for handling this compound’s hydrolytic instability?
- Answer :
- Storage conditions : Store lyophilized solid at –80°C under argon. Prepare stock solutions in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .
- Buffer selection : Use low-ionic-strength buffers (e.g., 10 mM ammonium acetate, pH 5.0) to reduce ester hydrolysis during in vitro assays .
- Real-time stability monitoring : Perform accelerated stability studies (25°C/60% RH) with LC-MS quantification at 0, 24, and 72 hours .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Answer :
- Rodent models : Use CYP450-humanized mice to assess interspecies metabolic differences. Administer via intravenous bolus (1–5 mg/kg) and collect serial plasma/tissue samples .
- Tissue distribution imaging : Label the compound with or a fluorescent tag (e.g., Cy5) to track accumulation in target organs (e.g., liver, kidneys) .
- Mechanistic PK modeling : Apply compartmental models incorporating enterohepatic recirculation parameters, given the compound’s glucuronide structure .
Data Contradiction & Validation
Q. How should conflicting data on receptor binding affinity be addressed?
- Answer :
- Orthogonal binding assays : Compare surface plasmon resonance (SPR), ITC, and radioligand displacement results to rule out assay-specific artifacts .
- Allosteric modulation tests : Evaluate whether the compound acts as a positive/negative allosteric modulator, which may explain variability in IC values .
- Molecular docking : Use cryo-EM or X-ray structures of target receptors (e.g., PPAR-γ) to validate binding poses and identify critical residues for mutagenesis studies .
Methodological Tables
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
